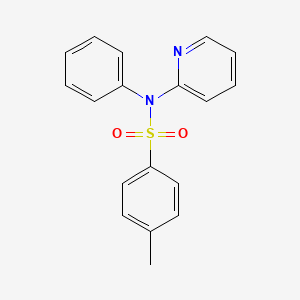
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide, also known as MPB, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.
作用机制
The mechanism of action of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide may act by inhibiting the activity of certain enzymes or proteins that are involved in the development of various diseases. For example, 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
One of the advantages of using 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has also been shown to have low toxicity in animals. However, one limitation of using 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide. One area of research could be to further investigate the mechanism of action of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide. This could involve identifying the specific enzymes or proteins that 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide interacts with and determining how it affects their activity. Another area of research could be to investigate the potential use of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide in the treatment of neurodegenerative diseases. Finally, future research could focus on developing more potent analogs of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide with improved pharmacological properties.
合成方法
The synthesis of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide involves the reaction of 2-aminopyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phenylmagnesium bromide and methyl iodide. The final product is obtained after purification by column chromatography.
科学研究应用
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-methyl-N-phenyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-15-10-12-17(13-11-15)23(21,22)20(16-7-3-2-4-8-16)18-9-5-6-14-19-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDMUUAFWETSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

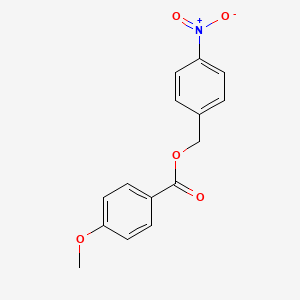
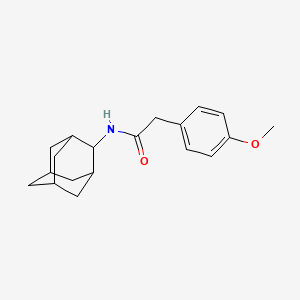


![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)
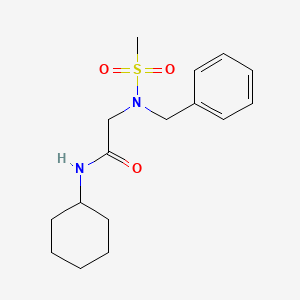
![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
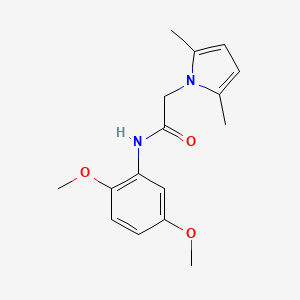
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)
